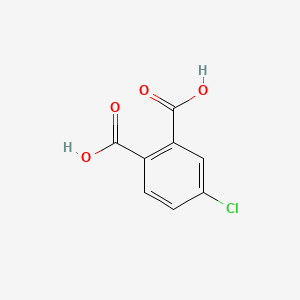

4-Chlorophthalic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57755. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-chlorophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIPPHSQIBKWSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045022 | |

| Record name | 4-Chlorophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-20-3 | |

| Record name | 4-Chlorophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLOROPHTHALIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7T40O3AM6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chlorophthalic Acid: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chlorophthalic acid, a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, dyes, and high-performance polymers. This document details its chemical structure, physicochemical properties, spectral data, synthesis protocols, and its role in drug development.

Chemical Structure and Identification

This compound is an aromatic dicarboxylic acid, a derivative of phthalic acid with a chlorine atom substituted at the 4-position of the benzene (B151609) ring.

IUPAC Name: 4-chlorobenzene-1,2-dicarboxylic acid[1]

CAS Number: 89-20-3[1]

Chemical Formula: C₈H₅ClO₄[1]

Molecular Weight: 200.57 g/mol [1]

Canonical SMILES: C1=CC(=C(C=C1Cl)C(=O)O)C(=O)O

InChI Key: DVIPPHSQIBKWSA-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical syntheses.

| Property | Value | Source |

| Appearance | White crystalline solid | |

| Melting Point | 157 °C | |

| Boiling Point | 399.5 ± 27.0 °C at 760 mmHg | |

| Density | 1.6 ± 0.1 g/cm³ | |

| Solubility | Limited solubility in water. More soluble in organic solvents like ethanol, acetone, and ethyl acetate. | |

| pKa (predicted) | 2.88 ± 0.10 |

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound. Below is a summary of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound in a suitable deuterated solvent would be expected to show three aromatic protons with complex splitting patterns due to their coupling. The chemical shifts would be in the aromatic region (typically 7-8.5 ppm). The two carboxylic acid protons would appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which can be exchanged with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The two carboxylic acid carbons will appear in the downfield region (around 165-175 ppm). The six aromatic carbons will have chemical shifts in the range of 120-140 ppm. The carbon attached to the chlorine atom will be shifted downfield compared to the other aromatic carbons.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:

-

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.[3]

-

C=O stretch (carboxylic acid): A strong, sharp absorption band around 1700 cm⁻¹.[4]

-

C-Cl stretch: An absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.[5]

-

C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.[3]

-

C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.[4]

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 200 and a characteristic M+2 peak at m/z 202 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[6] Common fragmentation patterns include the loss of H₂O (m/z 182), COOH (m/z 155), and Cl (m/z 165).[7][8]

Experimental Protocols

Synthesis of this compound via Chlorination of Phthalic Anhydride (B1165640)

This protocol is a composite method based on information from various patents and chemical synthesis literature.[9][10][11]

Materials:

-

Phthalic anhydride

-

Sodium hydroxide (B78521)

-

1,4-Dioxane (or another suitable polar solvent)

-

Tetrabutylammonium (B224687) chloride (phase transfer catalyst)

-

Chlorine gas

-

35% (w/w) Sodium hydroxide solution

-

30% (w/w) Hydrochloric acid

-

Water

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a pH probe, add water and 1,4-dioxane.

-

With stirring, add solid sodium hydroxide and tetrabutylammonium chloride.

-

Once the solids are dissolved, add phthalic anhydride to the flask. Stir until a homogenous solution is obtained.

-

Maintain the reaction temperature at approximately 44°C.

-

Slowly bubble chlorine gas into the reaction mixture at a controlled rate (e.g., 0.11 L/min).

-

During the chlorination, monitor the pH of the reaction mixture and maintain it at approximately 5 by the controlled addition of a 35% sodium hydroxide solution.

-

The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete (typically after several hours), cool the mixture to 25°C.

-

Acidify the reaction mixture by adding 30% hydrochloric acid until the pH is around 2.0-2.5 to precipitate the crude this compound.

-

Filter the crude product and wash it with cold water.

-

The crude this compound can be further purified by recrystallization.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Water or an appropriate organic solvent (e.g., ethanol/water mixture)

Procedure:

-

Dissolve the crude this compound in a minimum amount of boiling water or another suitable solvent.[12]

-

If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.[13]

-

Allow the filtrate to cool slowly to room temperature, which should induce crystallization.[12]

-

For maximum yield, cool the flask in an ice bath.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.[13]

-

Dry the crystals in a vacuum oven.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

An HPLC method can be used for the analysis of this compound purity and for monitoring reaction progress.[14]

-

Column: A reverse-phase column such as Newcrom R1 or a standard C18 column can be used.[14]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility) is typically employed.[14][15][16][17]

-

Detection: UV detection at a wavelength of around 235 nm is suitable for this compound.[15]

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and analgesic drugs. The presence of the chlorine atom and the two carboxylic acid groups provides reactive sites for further chemical modifications, allowing for the construction of complex molecular frameworks that can interact with biological targets.

While specific, publicly available studies detailing the interaction of this compound derivatives with signaling pathways are limited, their known anti-inflammatory and analgesic effects suggest a likely mechanism of action involving the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). Inhibition of these enzymes would lead to a reduction in the synthesis of prostaglandins, which are key mediators of pain and inflammation.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of this compound.

Caption: Synthesis and Analysis Workflow for this compound.

Potential Biological Signaling Pathway Involvement

Based on the known anti-inflammatory properties of compounds derived from this compound, a plausible, though not definitively proven for its direct derivatives, mechanism of action is the inhibition of the cyclooxygenase (COX) pathway, which is a key part of the arachidonic acid cascade leading to the production of prostaglandins.

Caption: Hypothesized Inhibition of the COX Pathway by this compound Derivatives.

References

- 1. This compound | C8H5ClO4 | CID 6964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. instanano.com [instanano.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. FTIR [terpconnect.umd.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scienceready.com.au [scienceready.com.au]

- 9. CN1526710A - A kind of preparation method of 4-chlorophthalic anhydride - Google Patents [patents.google.com]

- 10. Preparation method of this compound monosodium salt and 4-chlorophthalic anhydride - Eureka | Patsnap [eureka.patsnap.com]

- 11. 4-Chlorophthalic anhydride synthesis - chemicalbook [chemicalbook.com]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. This compound | SIELC Technologies [sielc.com]

- 15. helixchrom.com [helixchrom.com]

- 16. americanlaboratory.com [americanlaboratory.com]

- 17. chromatographyonline.com [chromatographyonline.com]

A Comprehensive Technical Guide to 4-Chlorophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 4-Chlorophthalic acid, a versatile chemical intermediate with significant applications in pharmaceutical development and beyond. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and its role as a key building block in the creation of various bioactive molecules.

Chemical Identity and Properties

This compound is a chlorinated derivative of phthalic acid. Its unique structure, featuring a chlorine atom on the benzene (B151609) ring, enhances its reactivity and makes it a valuable precursor in organic synthesis.

IUPAC Name: 4-chlorobenzene-1,2-dicarboxylic acid[1]

CAS Number: 89-20-3[2][3][4][5][6]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅ClO₄ | [2][3][5][6] |

| Molecular Weight | 200.58 g/mol | [3][6] |

| Melting Point | ~285 °C | |

| Boiling Point | 399.5 ± 27.0 °C at 760 mmHg | |

| Water Solubility | 0.1-0.5 g/100 mL at 21.5 °C | [7] |

| pKa | 2.88 ± 0.10 (Predicted) | [7] |

Synthesis and Experimental Protocols

The synthesis of this compound and its anhydride (B1165640) is crucial for its application in various industries. Several methods have been developed, primarily involving the chlorination of phthalic anhydride or its derivatives.

Protocol 1: Chlorination of Phthalic Anhydride

One common method for the production of this compound involves the direct chlorination of phthalic anhydride.[2][8]

Methodology:

-

Phthalic anhydride is mixed with sodium hydroxide, a polar solvent, and a phase transfer catalyst such as tetrabutylammonium (B224687) chloride.

-

Chlorine gas is then introduced into the reaction mixture to carry out the chlorination reaction.

-

The reaction temperature and pH are carefully controlled to optimize the yield of the monosodium salt of this compound.[4]

-

The use of a phase transfer catalyst has been shown to increase the conversion rate to 92.1-96.5%.[4]

-

The resulting this compound monosodium salt can then be acidified to yield this compound.

Protocol 2: Synthesis from Monosodium Phthalate (B1215562)

An alternative route utilizes monosodium phthalate as the starting material.

Methodology:

-

Monosodium phthalate is used as the raw material with water as the medium.

-

A weak alkali solution is employed as a pH regulator for the reaction system.

-

Chlorine gas is directly introduced for the chlorination reaction, with a weight ratio of chlorine to phthalic anhydride of 0.3-0.45.

-

The reaction is maintained at a temperature of 50-70°C for 2-5 hours.

-

This process yields high-purity 4-chlorophthalic anhydride after desalting, dehydration, and purification by rectification.[5]

The logical workflow for the synthesis starting from phthalic anhydride is depicted below.

Applications in Drug Development and Beyond

This compound is a pivotal intermediate in the pharmaceutical industry, primarily for the synthesis of active pharmaceutical ingredients (APIs).[2] Its derivatives are integral to the formation of heterocyclic compounds, which are core structures in many drugs.[2]

Role in Medicinal Chemistry

-

Anti-inflammatory and Analgesic Drugs: It serves as a building block in the creation of molecules that modulate biological pathways associated with pain and inflammation.[2]

-

Antimicrobial Agents: Derivatives of this compound have demonstrated antimicrobial and antifungal properties.[7] For instance, a series of 1,3-bis-anilides of 4-hydroxyisophthalic acid have shown activity against various bacteria and fungi.

-

Enzyme Inhibition: Certain derivatives, such as N-derivatized 2,3,4,5-tetrachlorophthalimides, have exhibited potent inhibitory activity against α-glucosidase.

The relationship between this compound and its applications is illustrated in the following diagram.

Other Industrial Uses

Beyond pharmaceuticals, this compound and its anhydride are used in the production of:

-

Polymers: As a monomer for the synthesis of high-performance polyimides.[8]

-

Dyes and Pigments: In the synthesis of various colorants.[9]

-

Agrochemicals: As an intermediate for herbicides and pesticides.[8]

Biological Activity

While this compound itself is primarily an intermediate, its derivatives have shown notable biological activities. The incorporation of the 4-chlorophthaloyl moiety can enhance the biological efficacy, selectivity, and stability of the final drug product.[2]

Research has indicated that certain anilide derivatives of a related compound, 4-hydroxyisophthalic acid, exhibit significant antibacterial and antifungal properties. These findings suggest that the phthalic acid backbone, when appropriately substituted, can serve as a scaffold for the development of new antimicrobial agents.

Conclusion

This compound is a chemical of significant interest to researchers and professionals in drug development and materials science. Its well-established synthesis routes and versatile reactivity make it an invaluable building block for a wide array of functional molecules. Further exploration of its derivatives is likely to yield novel therapeutic agents and advanced materials.

References

- 1. This compound | C8H5ClO4 | CID 6964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Exploring this compound: An Essential Intermediate in Pharmaceutical Development-ZCPC [en.zcpc.net]

- 3. prepchem.com [prepchem.com]

- 4. Preparation method of this compound monosodium salt and 4-chlorophthalic anhydride - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN1526710A - A kind of preparation method of 4-chlorophthalic anhydride - Google Patents [patents.google.com]

- 6. 4-Chlorophthalic anhydride synthesis - chemicalbook [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. 4-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]

- 9. Why this compound is Essential for Modern Drug Development-ZCPC [en.zcpc.net]

Synthesis of 4-Chlorophthalic Acid from Phthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-chlorophthalic acid and its anhydride (B1165640) from phthalic anhydride. This document details various methodologies, including direct chlorination and multi-step synthesis pathways, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key reactions are provided to facilitate replication and process development.

Direct Chlorination of Phthalic Anhydride

Direct chlorination of phthalic anhydride is a common method for producing a mixture of monochlorinated isomers. The selectivity for the desired 4-chlorophthalic anhydride over the 3-chloro isomer is a significant challenge and is influenced by reaction conditions and catalysts.

Liquid-Phase Chlorination

In this approach, chlorine gas is introduced into molten phthalic anhydride, typically in the presence of a catalyst.

Experimental Protocol:

A reaction vessel equipped with a reflux condenser and a gas delivery tube is charged with phthalic anhydride. The vessel is heated to melt the anhydride (typically above 130°C). A catalyst, such as finely-divided iron powder (a precursor to ferric chloride), is added to the molten anhydride.[1] The temperature is then raised to the desired reaction temperature, for example, 240°C.[1] To prevent the sublimation and solidification of phthalic anhydride in the condenser, an inert, high-boiling solvent like tetrachloroethane can be added to the reaction mixture.[1] Chlorine gas is then bubbled through the molten mixture at a controlled rate.[1] The reaction is monitored until the desired degree of chlorination is achieved. The product mixture, containing 4-chlorophthalic anhydride, 3-chlorophthalic anhydride, and unreacted starting material, is then purified, often through distillation.[2]

Table 1: Reaction Parameters for Liquid-Phase Chlorination

| Parameter | Value | Source |

| Starting Material | Phthalic Anhydride | [1] |

| Catalyst | Iron Powder (source of Ferric Chloride) | [1][3] |

| Solvent (optional) | Tetrachloroethane, o-dichlorobenzene | [1] |

| Reaction Temperature | 140 - 250°C | [1][2] |

| Isomer Ratio (4-Cl:3-Cl) | ~55:45 | [3] |

Vapor-Phase Photochlorination

To improve the regioselectivity towards the 4-chloro isomer, vapor-phase photochlorination has been developed. This method avoids the use of a solid catalyst.[4]

Experimental Protocol:

Phthalic anhydride is vaporized, for instance, by bubbling an inert gas like nitrogen through the molten anhydride.[4] The phthalic anhydride vapor is then mixed with chlorine gas and passed into a reaction chamber.[4] The contents of the chamber are irradiated with light, typically ultraviolet (UV) light, to initiate the chlorination reaction.[4] The reaction is carried out at elevated temperatures, ranging from 250 to 400°C.[4] The resulting product mixture is then cooled and fractionated to separate the desired 4-chlorophthalic anhydride.[4] This process can achieve a 4-chloro to 3-chlorophthalic anhydride ratio of at least 5:1.[4]

Table 2: Reaction Parameters for Vapor-Phase Photochlorination

| Parameter | Value | Source |

| Starting Material | Phthalic Anhydride (vapor) | [4] |

| Co-reactant | Chlorine Gas | [4] |

| Initiator | Ultraviolet (UV) Light | [4] |

| Reaction Temperature | 250 - 400°C | [4] |

| Chlorine:Phthalic Anhydride Ratio | 1.1:1 to 4:1 | [4] |

| Isomer Ratio (4-Cl:3-Cl) | ≥ 5:1 | [4] |

Multi-Step Synthesis via Intermediates

To achieve higher purity of this compound, multi-step synthetic routes are often employed. These methods involve the formation of an intermediate that is then converted to the final product.

Synthesis via Monosodium Phthalate (B1215562)

This widely used method involves the chlorination of an aqueous solution of monosodium phthalate.

Experimental Protocol:

-

Formation of Monosodium Phthalate: Phthalic anhydride is reacted with a stoichiometric amount of sodium hydroxide (B78521) in an aqueous medium to form monosodium phthalate.[5]

-

Chlorination: The aqueous solution of monosodium phthalate is then subjected to chlorination by bubbling chlorine gas through the solution.[6][7] The reaction is typically carried out at a controlled temperature (e.g., 50-70°C) and pH.[5][6] A weak alkali solution, such as sodium bicarbonate, can be used to maintain a stable pH during the reaction.[6][7] The product, monosodium 4-chlorophthalate, is sparingly soluble and precipitates from the reaction mixture.

-

Acidification: The isolated monosodium 4-chlorophthalate is then treated with a strong acid, such as sulfuric acid, to yield this compound.[8][9]

-

Dehydration: The resulting this compound can be dehydrated by heating (e.g., to 170°C) to produce 4-chlorophthalic anhydride.[8]

Table 3: Reaction Parameters for Synthesis via Monosodium Phthalate

| Step | Parameter | Value | Source |

| Chlorination | Starting Material | Monosodium Phthalate | [6][7] |

| Solvent | Water | [6][7] | |

| pH Regulator | Weak alkali (e.g., NaHCO₃) | [6][7] | |

| Reaction Temperature | 50 - 70°C | [6] | |

| Reaction Time | 2 - 5 hours | [6] | |

| Conversion Rate | 92.1 - 96.5% | [10] | |

| Acidification | Reagent | Sulfuric Acid | [8][9] |

| Yield | 90% | [9] | |

| Dehydration | Temperature | 170°C | [8] |

Synthesis via Nitration and Chloro-denitration

This pathway involves the nitration of phthalic anhydride, separation of the 4-nitro isomer, and subsequent replacement of the nitro group with a chlorine atom.

Experimental Protocol:

-

Nitration: Phthalic anhydride is nitrated using a mixture of concentrated sulfuric acid and concentrated nitric acid to produce a mixture of 4-nitrophthalic acid and 3-nitrophthalic acid.[11]

-

Isomer Separation: The 4-nitrophthalic acid is separated from the mixture. This can be achieved through methods such as ether extraction or esterification followed by hydrolysis.[11]

-

Dehydration (optional): The separated 4-nitrophthalic acid can be dehydrated using acetic anhydride to yield 4-nitrophthalic anhydride.[11]

-

Chloro-denitration: The 4-nitrophthalic acid or its anhydride is then subjected to a chloro-denitration reaction with chlorine to yield 4-chlorophthalic anhydride.[11] This reaction results in a total monochlorophthalic anhydride yield of 89-95%.[11]

Table 4: Key Data for Synthesis via Nitration/Chloro-denitration

| Step | Parameter | Value | Source |

| Nitration | Reagents | Conc. H₂SO₄, Conc. HNO₃ | [11] |

| Isomer Separation (Ether Extraction) | Yield of 4-nitrophthalic acid | 53.4% | [11] |

| Purity of 4-nitrophthalic acid | 83% | [11] | |

| Isomer Separation (Esterification/Hydrolysis) | Yield of 4-nitrophthalic acid | 48.3% | [11] |

| Purity of 4-nitrophthalic acid | >99% | [11] | |

| Chloro-denitration | Total Yield of Monochlorophthalic Anhydride | 89 - 95% | [11] |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the synthetic pathways described.

Caption: Synthetic routes to 4-chlorophthalic anhydride from phthalic anhydride.

Caption: Synthesis of 4-chlorophthalic anhydride via nitration and chloro-denitration.

Conclusion

The synthesis of this compound and its anhydride from phthalic anhydride can be achieved through several distinct pathways. Direct chlorination offers a more straightforward approach but often results in a mixture of isomers, necessitating further purification. For applications requiring high purity of the 4-chloro isomer, multi-step syntheses, such as the route involving the chlorination of monosodium phthalate or the nitration/chloro-denitration sequence, are preferable. The choice of synthetic route will depend on the desired purity, yield, and economic feasibility for the intended application in research, development, and manufacturing.

References

- 1. US2460564A - Chlorination of phthalic anhydride - Google Patents [patents.google.com]

- 2. CN1189463C - Method for preparing monochlorophthalic anhydride by means of chloration of phthalic anhydride - Google Patents [patents.google.com]

- 3. datapdf.com [datapdf.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. CN1526710A - A kind of preparation method of 4-chlorophthalic anhydride - Google Patents [patents.google.com]

- 7. 4-Chlorophthalic anhydride synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. DD245430A1 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]

- 10. Preparation method of this compound monosodium salt and 4-chlorophthalic anhydride - Eureka | Patsnap [eureka.patsnap.com]

- 11. Study on the Synthesis of 4-Chlorophthalic Anhydride - Dissertation [m.dissertationtopic.net]

An In-depth Technical Guide to the Physical Properties of 4-Chlorophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4-Chlorophthalic acid, specifically its melting point and solubility. The information is presented in a clear and structured format, including detailed experimental protocols and workflow visualizations to assist researchers in their laboratory work.

Physical Properties of this compound

This compound is a white crystalline solid at room temperature.[1] Its key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Melting Point | 179.00 °C (452.15 K) | [1] |

| Water Solubility | Limited | [1] |

| Solubility in Organic Solvents | More soluble in ethanol, acetone, and ethyl acetate.[1] | [1] |

Experimental Protocols

The following sections detail the methodologies for determining the melting point and solubility of this compound.

The melting point of an organic solid can be determined by observing the temperature at which the substance transitions from a solid to a liquid.[2][3] A common and effective method is the capillary tube method using a melting point apparatus.[2]

Principle: A small, powdered sample of the organic compound is heated in a capillary tube, and the temperature range over which it melts is observed. A pure substance typically has a sharp melting point range of 1-2°C.[2][4]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

This compound, finely powdered

-

Mortar and pestle (optional, for grinding crystals)

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry.[3]

-

If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.[3]

-

Press the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm high.[5]

-

-

Apparatus Setup:

-

Place the capillary tube containing the sample into the heating block of the melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

-

-

Melting Point Measurement:

-

Turn on the melting point apparatus and set an initial heating rate. For an unknown compound, a rapid heating rate can be used to determine an approximate melting point range.[2]

-

For a more accurate measurement, repeat the determination with a fresh sample. Heat rapidly to a temperature about 15-20°C below the approximate melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the heating block.[2]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating slowly and record the temperature at which the entire sample has melted into a clear liquid (T2).

-

The melting point range is reported as T1 - T2.[2]

-

The solubility of a compound in a particular solvent is a measure of the maximum amount of the solute that can dissolve in a given amount of solvent at a specific temperature.

2.2.1. Qualitative Solubility

This procedure provides a general indication of the solubility of this compound in various solvents.

Principle: A small amount of the solute is added to a solvent, and its ability to dissolve is observed.

Apparatus and Materials:

-

Test tubes and rack

-

Spatula

-

This compound

-

Solvents: Water, Ethanol, Acetone, Ethyl Acetate

-

Vortex mixer (optional)

Procedure:

-

Add approximately 25 mg of this compound to a clean, dry test tube.[6]

-

Add 0.75 mL of the desired solvent (e.g., water) to the test tube in small portions.[6]

-

After each addition, vigorously shake or vortex the test tube for about 30 seconds.[6]

-

Observe if the solid dissolves completely.

-

Record the compound as soluble, partially soluble, or insoluble in the tested solvent.

2.2.2. Quantitative Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound at a specific temperature.

Principle: An excess amount of the solid is agitated in a solvent for an extended period to ensure equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Apparatus and Materials:

-

Erlenmeyer flasks with stoppers

-

Orbital shaker or magnetic stirrer with stir bars

-

Constant temperature bath

-

This compound

-

Chosen solvent

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for concentration determination.

Procedure:

-

Sample Preparation:

-

Add an excess amount of this compound to a flask containing a known volume of the solvent. "Excess" means that undissolved solid should be visible after the equilibration period.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a constant temperature bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture using an orbital shaker or magnetic stirrer for a sufficient time to reach equilibrium (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is crucial to prevent overestimation of the solubility.

-

Dilute the filtered sample with a known volume of the solvent to a concentration within the analytical range of the chosen analytical method.

-

-

Analysis:

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with UV detection. A study on related compounds suggests that HPLC is a suitable method.[7]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. The result is the solubility of this compound in the chosen solvent at the specified temperature.

-

Visualizations

The following diagrams illustrate the experimental workflows for determining the melting point and solubility of this compound.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Quantitative Solubility Determination.

References

A Technical Guide to the Reactivity and Functional Groups of 4-Chlorophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophthalic acid is an organic compound belonging to the phthalic acid family, distinguished by a chlorine substituent at the 4-position of the benzene (B151609) ring.[1] Its chemical structure, featuring two carboxylic acid groups and a halogenated aromatic ring, imparts a unique reactivity profile that makes it a valuable intermediate in the synthesis of a wide range of commercial and industrial products.[1][2] This technical guide provides an in-depth analysis of the compound's functional groups, reactivity, and key transformations. It serves as a comprehensive resource for professionals engaged in chemical synthesis, materials science, and drug development, where this compound and its derivatives are utilized as precursors for dyes, pigments, high-performance polyimides, and active pharmaceutical ingredients.[2][3][4]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. It is a white crystalline solid with limited solubility in water but greater solubility in organic solvents such as ethanol (B145695) and acetone.[1]

| Property | Value | Source |

| IUPAC Name | 4-chlorobenzene-1,2-dicarboxylic acid | [5] |

| CAS Number | 89-20-3 | [2][5][6] |

| Molecular Formula | C₈H₅ClO₄ | [2][5][6] |

| Molecular Weight | 200.58 g/mol | [6] |

| Appearance | White crystalline solid / powder | [1][2] |

| Solubility | Limited in water; soluble in ethanol, acetone, ethyl acetate | [1] |

Functional Groups and Reactivity Profile

The reactivity of this compound is governed by its three key functional components: two ortho-positioned carboxylic acid groups and a chlorine atom on the aromatic ring.

References

Spectroscopic Analysis of 4-Chlorophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Chlorophthalic acid (C₈H₅ClO₄), a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below. This information is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~11.5 - 13.0 | Singlet (broad) | - | 2 x -COOH |

| ~7.95 | Doublet | ~2.0 | H-3 |

| ~7.80 | Doublet of doublets | ~8.5, 2.0 | H-5 |

| ~7.65 | Doublet | ~8.5 | H-6 |

Note: Data is predicted and may vary based on solvent and experimental conditions.

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~168.5 | C-7 (-COOH) |

| ~167.0 | C-8 (-COOH) |

| ~139.0 | C-4 |

| ~135.0 | C-1 |

| ~133.0 | C-2 |

| ~131.5 | C-6 |

| ~130.0 | C-5 |

| ~128.0 | C-3 |

Note: Data is predicted and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |

| ~3080 | Medium | C-H stretch (Aromatic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1600, ~1475 | Medium to Strong | C=C stretch (Aromatic ring) |

| ~1420 | Medium | O-H bend (in-plane) |

| ~1290 | Strong | C-O stretch |

| ~920 | Medium, Broad | O-H bend (out-of-plane) |

| ~840 | Strong | C-H bend (out-of-plane) |

| ~750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 200/202 | Moderate | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotopes) |

| 183/185 | Moderate | [M-OH]⁺ |

| 155/157 | Low | [M-COOH]⁺ |

| 138 | High | [M-2xOH-CO]⁺ or [C₇H₃ClO]⁺ |

| 110 | High | [C₇H₃O]⁺ |

| 75 | Moderate | [C₆H₃]⁺ |

Note: Fragmentation patterns can vary with ionization technique and energy.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical as this compound is a solid organic acid.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Spectral Width: 0-16 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (KBr Pellet Technique):

-

Sample Preparation:

-

Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is transparent in the mid-IR region.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: FT-IR spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of a pure KBr pellet or an empty sample compartment should be recorded prior to the sample scan.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Sample Preparation and Derivatization:

-

For GC-MS analysis, the carboxylic acid groups must be derivatized to increase volatility (e.g., by esterification to form methyl esters using diazomethane (B1218177) or a similar reagent).

-

Dissolve a small amount of the derivatized this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

-

Instrument Parameters (GC):

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250-280 °C.

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

Instrument Parameters (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1-2 scans/second.

-

-

Data Processing:

-

Identify the peak corresponding to the derivatized this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Correlate the fragmentation pattern with the structure of the molecule.

-

Workflow and Data Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

The Pivotal Role of 4-Chlorophthalic Acid as a Chemical Intermediate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophthalic acid, a halogenated derivative of phthalic acid, serves as a critical and versatile chemical intermediate in a multitude of industrial and pharmaceutical applications. Its unique molecular structure, featuring a chlorine atom on the aromatic ring, imparts distinct reactivity and properties that make it an invaluable building block for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the synthesis, key reactions, and significant applications of this compound, with a particular focus on its role in the development of high-performance polymers, pigments, and therapeutic agents. Detailed experimental protocols, quantitative data, and visual representations of key chemical and biological pathways are presented to offer a thorough understanding of this important compound.

Physicochemical and Spectroscopic Properties

A clear understanding of the physical and chemical characteristics of this compound is fundamental to its application in synthesis. The presence of the electron-withdrawing chlorine atom influences the acidity of the carboxylic acid groups and the reactivity of the benzene (B151609) ring.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Chemical Formula | C₈H₅ClO₄ |

| Molecular Weight | 200.58 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 150-153 °C |

| Boiling Point | 365.1 °C at 760 mmHg |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, and acetone. |

| pKa | Not readily available |

Table 2: Spectroscopic Data for this compound [2]

| Spectroscopy | Key Features |

| ¹H NMR | Aromatic protons typically appear as multiplets in the region of 7.5-8.0 ppm. The carboxylic acid protons show a broad singlet at a downfield chemical shift (>10 ppm). |

| ¹³C NMR | Aromatic carbons resonate in the 120-140 ppm range. The carbonyl carbons of the carboxylic acid groups are observed further downfield, typically above 165 ppm. |

| IR (cm⁻¹) | Broad O-H stretch from the carboxylic acids (2500-3300), C=O stretch of the carboxylic acids (~1700), C=C stretches of the aromatic ring (~1600, ~1475), and a C-Cl stretch (~700-800). |

| Mass Spec (MS) | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). |

Synthesis of this compound and its Anhydride (B1165640)

The primary industrial synthesis of this compound involves the direct chlorination of phthalic anhydride or phthalic acid. The resulting this compound can then be readily converted to 4-chlorophthalic anhydride, a key monomer in polymer synthesis, through dehydration.

Experimental Protocols

Several methods for the synthesis of this compound and its anhydride have been reported. The choice of method often depends on the desired purity, yield, and scale of the reaction.

Protocol 1: Direct Chlorination of Phthalic Anhydride to 4-Chlorophthalic Anhydride

This method involves the direct chlorination of phthalic anhydride in an aqueous medium.[3][4]

-

Materials: Phthalic anhydride, water, weak alkali solution (e.g., sodium bicarbonate), chlorine gas.

-

Procedure:

-

A suspension of phthalic anhydride in water is prepared in a reaction vessel.

-

A weak alkali solution is added to regulate the pH of the reaction system.

-

Chlorine gas is slowly introduced into the stirred suspension at a controlled temperature (e.g., 70°C) over several hours.[3]

-

The reaction mixture is then cooled, and the crude this compound monosodium salt is filtered.

-

The crude salt is then desalted, dehydrated, and heated to induce cyclization to the crude 4-chlorophthalic anhydride.

-

High-purity 4-chlorophthalic anhydride is obtained by rectification (distillation).

-

Protocol 2: Synthesis of 4-Chlorophthalic Anhydride via Nitration and Chlorination/Denitration

This multi-step synthesis route can also be employed, particularly when specific isomers are desired.[5]

-

Materials: Phthalic anhydride, concentrated sulfuric acid, concentrated nitric acid, acetic anhydride, chlorine gas.

-

Procedure:

-

Phthalic anhydride is nitrated using a mixture of concentrated sulfuric and nitric acids to yield a mixture of 3-nitro- and 4-nitrophthalic acids.

-

The 4-nitrophthalic acid isomer is separated from the mixture.

-

The purified 4-nitrophthalic acid is dehydrated using acetic anhydride to form 4-nitrophthalic anhydride.

-

The 4-nitrophthalic anhydride undergoes a chlorinated denitration reaction with chlorine gas to produce 4-chlorophthalic anhydride.

-

Table 3: Comparison of Synthesis Methods for 4-Chlorophthalic Anhydride

| Method | Starting Material | Key Reagents | Reported Yield | Reported Purity | Advantages | Disadvantages |

| Direct Chlorination | Phthalic Anhydride | Cl₂, weak alkali | 50-60%[4][6] | >98%[4][6] | Shorter process, gentle conditions[4] | Can produce isomeric mixtures |

| Nitration/Chlorination | Phthalic Anhydride | Conc. H₂SO₄, Conc. HNO₃, Cl₂ | Total monochlorophthalic anhydride yield: 89-95%[5] | High purity of 4-nitro intermediate achievable[5] | Can provide better isomeric control | Longer, multi-step process |

| Transimidation | 4-Chlorotetrahydrophthalic Anhydride | N-methyl-4-chlorophthalimide | N-methyl-4-chlorophthalimide: ~95%[7] | - | Avoids direct handling of corrosive reagents for aromatization | More complex starting materials |

Applications as a Chemical Intermediate

This compound and its anhydride are pivotal intermediates in various chemical industries.

Polymer Synthesis

A primary application of 4-chlorophthalic anhydride is in the synthesis of high-performance polymers, particularly polyimides and polyetherimides.[7] These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.

Experimental Workflow: Synthesis of Polyetherimides

The synthesis of polyetherimides from 4-chlorophthalic anhydride typically involves a nucleophilic displacement reaction.

Pigment and Dye Manufacturing

This compound is a precursor in the synthesis of certain pigments and dyes. The chloro-substituent can influence the final color and properties such as lightfastness and chemical resistance of the colorant.

Agrochemicals

Derivatives of this compound have found applications in the agrochemical industry, for instance, in the synthesis of herbicides and pesticides.

Pharmaceutical and Drug Development

This compound and its derivatives are of significant interest to the pharmaceutical industry, particularly in the development of anti-inflammatory and analgesic drugs. The phthalimide scaffold, which can be readily synthesized from 4-chlorophthalic anhydride, is a key pharmacophore in several bioactive molecules.

Role in Anti-Inflammatory and Analgesic Drug Development

Recent research has focused on phthalimide derivatives as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[8][9] The COX enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).

Table 4: In Vitro COX-1/COX-2 Inhibition Data for Phthalimide Derivatives [8][9]

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| Derivative 6a | >120 | 0.18 | >668 |

| Derivative 6b | >120 | 0.24 | >500 |

| Derivative 7a | >120 | 0.28 | >428 |

| Derivative 7b | >120 | 0.36 | >363 |

| Celecoxib (Reference) | >100 | 0.26 | >384 |

| Note: The specific structures of derivatives 6a, 6b, 7a, and 7b are detailed in the cited literature. |

Table 5: In Vivo Anti-inflammatory Activity of a Lead Phthalimide Derivative [8][9]

| Compound | ED₅₀ (mg/kg) |

| Derivative 6a | 54.0 |

| Diclofenac (Reference) | 114 |

The data clearly indicates that phthalimide derivatives can be designed to be highly potent and selective COX-2 inhibitors with superior in vivo anti-inflammatory activity compared to established NSAIDs like diclofenac.[8][9]

Signaling Pathway: Cyclooxygenase (COX) Inhibition

The anti-inflammatory and analgesic effects of these phthalimide derivatives are primarily attributed to their inhibition of the COX pathway.

Conclusion

This compound is a cornerstone intermediate with far-reaching implications across the chemical industry. Its synthesis, primarily through the chlorination of phthalic anhydride, provides a gateway to high-performance materials and pharmaceutically active compounds. The ability to readily convert this compound to its anhydride makes it a valuable monomer for the production of robust polymers like polyimides. Furthermore, the phthalimide scaffold, easily accessible from this intermediate, has been shown to be a promising platform for the development of next-generation anti-inflammatory and analgesic drugs that selectively target the COX-2 enzyme. The detailed protocols and quantitative data presented in this guide underscore the versatility and importance of this compound, providing a solid foundation for researchers and scientists in their respective fields to innovate and develop new materials and therapeutics. As research continues, the role of this chlorinated intermediate is poised to expand, further solidifying its significance in modern chemistry and drug discovery.

References

- 1. This compound | C8H5ClO4 | CID 6964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 4-Chlorophthalic anhydride synthesis - chemicalbook [chemicalbook.com]

- 4. CN1526710A - A kind of preparation method of 4-chlorophthalic anhydride - Google Patents [patents.google.com]

- 5. Study on the Synthesis of 4-Chlorophthalic Anhydride - Master's thesis - Dissertation [dissertationtopic.net]

- 6. researchgate.net [researchgate.net]

- 7. US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride - Google Patents [patents.google.com]

- 8. Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

Green chemistry approaches to 4-Chlorophthalic acid synthesis

An In-depth Technical Guide to Green Chemistry Approaches for 4-Chlorophthalic Acid Synthesis

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of modern, environmentally conscious methodologies for the synthesis of this compound and its anhydride (B1165640), crucial intermediates in the pharmaceutical, dye, and polymer industries.[1] Traditional synthetic routes often involve harsh conditions, hazardous reagents, and the formation of difficult-to-separate isomeric mixtures.[2] The approaches detailed herein emphasize green chemistry principles, such as the use of water as a solvent, catalytic processes, and reaction designs that improve selectivity and minimize waste.

Aqueous Phase Chlorination of Phthalic Anhydride

One of the most promising green approaches is the direct chlorination of phthalic acid derivatives in an aqueous medium. This method avoids volatile organic solvents and leverages pH control to enhance selectivity and yield. The process typically begins with the hydrolysis of phthalic anhydride to form a soluble salt, which is then chlorinated.

Key Strategy: pH-Controlled Chlorination

The reaction proceeds by first preparing an aqueous solution of monosodium phthalate (B1215562) from phthalic anhydride.[3][4] This salt is then directly chlorinated using chlorine gas. A critical aspect of this method is the careful control of the reaction system's pH, often maintained using a weak alkali solution like sodium bicarbonate.[3] Maintaining a stable pH is crucial for achieving a high yield of the desired this compound monosodium salt.[3][5] The resulting salt is then desalted, dehydrated, and cyclized to yield 4-chlorophthalic anhydride, which can be purified by rectification.[3][6]

Experimental Protocol: Aqueous Chlorination

Objective: To synthesize 4-chlorophthalic anhydride from phthalic anhydride via an aqueous intermediate.

Materials:

-

Phthalic anhydride (e.g., 310.8 g, 2.1 mol)[6]

-

Water (e.g., 2488 g)[6]

-

Chlorine gas (e.g., 149.1 g, 2.1 mol)[6]

-

Weak alkali solution (e.g., Sodium Bicarbonate) for pH adjustment[3]

-

Sodium hydroxide[7]

Procedure:

-

Salt Formation: A suspension of phthalic anhydride and water is prepared in a reaction vessel.[6][7] Sodium hydroxide (B78521) is added to form the monosodium salt of phthalic acid.[4][7]

-

pH Adjustment: The pH of the system is adjusted and maintained within a range of 4.5 to 5.7 using a weak alkali solution.[4][5]

-

Chlorination: The solution is heated to a temperature between 50°C and 70°C.[3][6] Chlorine gas is then slowly introduced into the reaction mixture under constant stirring over a period of 2 to 12 hours.[3][6]

-

Isolation: After the reaction is complete, the mixture is cooled to room temperature, causing the crude this compound monosodium salt to precipitate.[6]

-

Purification: The precipitate is collected by filtration and washed with water.[6]

-

Dehydration/Cyclization: The purified salt is then dehydrated under vacuum and heated to induce cyclization, forming crude 4-chlorophthalic anhydride.[3][6]

-

Final Purification: High-purity 4-chlorophthalic anhydride is obtained via vacuum distillation or rectification.[3]

Data Summary: Aqueous Chlorination

| Parameter | Value | Reference |

| Starting Material | Phthalic Anhydride / Monosodium Phthalate | [3][6] |

| Solvent | Water | [3][6] |

| Chlorinating Agent | Chlorine Gas | [3][6] |

| pH Range | 4.5 - 5.7 | [4][5] |

| Reaction Temperature | 50 - 70°C | [3][6] |

| Reaction Time | 2 - 12 hours | [3][6] |

| Purity of Intermediate Salt | > 72% (HPLC) | [4] |

| Purity of Final Product | > 98.5% (HPLC) | [4] |

| Overall Yield | 50% - 60% | [4] |

Workflow for Aqueous Chlorination

Caption: Aqueous synthesis of 4-chlorophthalic anhydride.

Catalytic Oxidation of 4-Chloro-o-xylene (B146410)

An alternative green strategy involves the liquid-phase catalytic oxidation of 4-chloro-o-xylene. This method can be more environmentally friendly than traditional oxidation routes by using air as the oxidant and employing efficient, potentially recyclable catalyst systems, thereby avoiding more toxic reagents.[8]

Key Strategy: Promoted Cobalt Catalysis

This process uses a cobalt-based metal catalyst in an acetic acid solvent to oxidize 4-chloro-o-xylene.[8] A key innovation is the addition of a promoter to the reaction after it has already reached an intermediate stage of conversion. This staged addition helps to effectively promote the oxidation of both methyl groups on the xylene ring, leading to the formation of this compound or its anhydride.[8]

Experimental Protocol: Catalytic Oxidation

Objective: To synthesize this compound by oxidizing 4-chloro-o-xylene using a promoted catalyst system.

Materials:

-

4-chloro-ortho-xylene

-

Acetic acid (solvent)

-

Metal catalyst (e.g., a cobalt compound)[8]

-

Promoter (added mid-reaction)[8]

-

Oxygen source (e.g., air)

Procedure:

-

Initial Reaction: Combine 4-chloro-o-xylene, acetic acid, and the cobalt catalyst in a suitable reactor.

-

Oxidation: Heat the mixture to a temperature effective for oxidation (e.g., between 80°C and the solvent's effective boiling point) under pressure (e.g., up to 6900 kPa) while introducing an oxygen source like air.[8]

-

Promoter Addition: Once the reaction has proceeded to an intermediate stage of conversion, add an effective amount of the promoter to the reaction mixture.[8]

-

Completion: Continue the reaction under heat and pressure until the oxidation is complete.

-

Isolation: Isolate the product, which will be a mixture containing this compound or 4-chlorophthalic anhydride.[8]

Data Summary: Catalytic Oxidation

| Parameter | Value | Reference |

| Starting Material | 4-chloro-o-xylene | [8] |

| Solvent | Acetic Acid | [8] |

| Oxidant | Oxygen Source (e.g., Air) | [8] |

| Catalyst | Cobalt Compound | [8] |

| Key Feature | Promoter added at intermediate stage | [8] |

| Temperature | > 80°C | [8] |

| Pressure | Up to 6900 kPa | [8] |

Pathway for Catalytic Oxidation

Caption: Reaction pathway for 4-chloro-o-xylene oxidation.

Transimidation Route for Isomerically Pure Product

Traditional syntheses of 4-chlorophthalic anhydride can produce mixtures of isomers that are costly and difficult to separate.[2] A novel approach that avoids this issue involves a transimidation reaction, which is particularly suitable for producing isomerically pure 4-chlorophthalic anhydride.[2]

Key Strategy: Aromatization and Transimidation Cycle

This method utilizes a transimidation reaction between a substituted N-alkyl phthalimide (B116566) (specifically N-alkyl-4-chlorophthalimide) and a substituted tetrahydrophthalic anhydride.[2] A key by-product of this reaction, a substituted N-alkyl tetrahydrophthalimide, can be converted back into the starting N-alkyl phthalimide via aromatization, often over a transition metal catalyst like vanadium oxide (V₂O₅).[2] This creates the potential for a continuous, cyclical process. The required 4-chlorotetrahydrophthalic anhydride is synthesized via a Diels-Alder reaction between maleic anhydride and chloroprene.[2]

Experimental Protocol: Transimidation

Objective: To synthesize 4-chlorophthalic anhydride via a transimidation pathway.

Materials:

-

N-methyl-4-chlorophthalimide

-

4-chlorotetrahydrophthalic anhydride

-

Water

-

Toluene

Procedure:

-

Reaction Setup: A resealable stainless steel tube is charged with 4-chlorotetrahydrophthalic anhydride, N-methyl-4-chlorophthalimide, triethylamine, and water.[2]

-

Transimidation: The sealed tube is heated in an oil bath (e.g., at 170°C for 3 hours) to facilitate the exchange reaction.[2]

-

Analysis: After cooling, the aqueous phase is analyzed to determine the extent of the exchange. The products are the triethylamine salts of this compound and 4-chlorotetrahydrophthalic acid, along with the corresponding N-methyl imides.[2]

-

Extraction & Isolation: The desired 4-chlorophthalic diacid salt can be extracted from the aqueous phase. Subsequent acidification and dehydration would yield the final anhydride product.

Data Summary: Transimidation

| Parameter | Value | Reference |

| Key Reactants | N-alkyl-4-chlorophthalimide, 4-chlorotetrahydrophthalic anhydride | [2] |

| Reaction Type | Transimidation | [2] |

| Temperature | ~170°C | [2] |

| By-product | N-alkyl tetrahydrophthalimide | [2] |

| By-product Conversion | Aromatization over V₂O₅ catalyst | [2] |

| Exchange Efficiency | ~83% | [2] |

Logical Diagram of Transimidation Cycle

Caption: Logical flow of the transimidation synthesis route.

References

- 1. Study on the Synthesis of 4-Chlorophthalic Anhydride - Dissertation [m.dissertationtopic.net]

- 2. US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride - Google Patents [patents.google.com]

- 3. CN1526710A - A kind of preparation method of 4-chlorophthalic anhydride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. JP2712503B2 - Method for producing this compound - Google Patents [patents.google.com]

- 6. 4-Chlorophthalic anhydride synthesis - chemicalbook [chemicalbook.com]

- 7. CN1824638A - Production method of 4-chlore O-phthalic acid mono sodium salt - Google Patents [patents.google.com]

- 8. US6465685B1 - Method for oxidation of xylene derivatives - Google Patents [patents.google.com]

Thermal Stability and Decomposition of 4-Chlorophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 4-Chlorophthalic acid. Due to a lack of extensive, publicly available experimental data on this specific compound, this guide synthesizes information from safety data sheets of its salt, studies on related halogenated aromatic carboxylic acids, and general principles of thermal analysis. The guide covers anticipated decomposition products, proposed decomposition pathways, and detailed, generalized experimental protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). This document aims to serve as a foundational resource for researchers and professionals working with this compound, enabling them to handle the compound safely and predict its behavior under thermal stress.

Introduction

This compound (C₈H₅ClO₄) is a halogenated aromatic dicarboxylic acid.[1][2] Its structure, featuring a benzene (B151609) ring substituted with two adjacent carboxylic acid groups and a chlorine atom, makes it a valuable intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers with enhanced thermal properties. Understanding the thermal stability and decomposition profile of this compound is critical for its safe handling, storage, and application in various chemical processes, particularly in drug development and materials science where thermal stress is a common factor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₈H₅ClO₄ | [1][2] |

| Molecular Weight | 200.58 g/mol | [2] |

| Appearance | White crystalline solid | - |

| Melting Point | Information not available | - |

| Boiling Point | Information not available | - |

| Solubility | Limited solubility in water; more soluble in organic solvents like ethanol, acetone, and ethyl acetate. | - |

Thermal Decomposition of this compound

Direct experimental studies detailing the thermal decomposition of this compound are scarce. However, based on the known decomposition of its monosodium salt and the general behavior of chlorinated aromatic carboxylic acids, a qualitative understanding of its decomposition products can be established.

Anticipated Decomposition Products

Upon heating, this compound is expected to decompose, leading to the formation of various gaseous and solid byproducts. A safety data sheet for the monosodium salt of this compound indicates that thermal decomposition can release irritating gases and vapors.[3] The anticipated decomposition products are summarized in Table 2.

Table 2: Anticipated Thermal Decomposition Products of this compound

| Product | Chemical Formula | Physical State | Notes | Reference |

| Carbon Monoxide | CO | Gas | Incomplete combustion product. | [3] |

| Carbon Dioxide | CO₂ | Gas | Complete combustion product. | [3] |

| Hydrogen Chloride | HCl | Gas | Resulting from the chlorine substituent. | [3] |

| 4-Chlorophthalic Anhydride | C₈H₃ClO₃ | Solid/Vapor | Initial dehydration product. | Inferred |

| Chlorobenzoic Acid | C₇H₅ClO₂ | Solid/Vapor | Decarboxylation product. | Inferred |

| Chlorobenzene | C₆H₅Cl | Liquid/Vapor | Further decarboxylation product. | Inferred |

| Char | - | Solid | Solid carbonaceous residue. | Inferred |

Proposed Decomposition Pathway

A proposed logical pathway for the thermal decomposition of this compound is illustrated in the following diagram. This pathway is hypothesized based on the known reactions of carboxylic acids and their halogenated derivatives upon heating. The initial step is likely the intramolecular dehydration to form 4-Chlorophthalic Anhydride. Subsequent heating can lead to decarboxylation, followed by further fragmentation of the aromatic ring at higher temperatures.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To obtain quantitative data on the thermal stability and decomposition of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the recommended techniques. The following sections provide detailed, generalized experimental protocols that can be adapted for this purpose.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of materials.

Objective: To determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Workflow:

Caption: General workflow for TGA analysis of this compound.

Data Presentation: The results should be tabulated to show the onset temperature of decomposition, the peak temperature from the derivative thermogravimetry (DTG) curve, and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to study thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound, and to observe any other endothermic or exothermic events associated with its decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Workflow:

Caption: General workflow for DSC analysis of this compound.

Data Presentation: The results should be tabulated to show the melting point (onset and peak temperatures) and the associated enthalpy of fusion (in J/g). Any other observed thermal events should also be reported with their corresponding temperatures and enthalpy changes.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is limited, this guide provides a comprehensive overview based on available information for related compounds and general chemical principles. The proposed decomposition pathway suggests an initial dehydration to the anhydride, followed by decarboxylation and fragmentation at higher temperatures, leading to the formation of CO, CO₂, HCl, and a carbonaceous residue.

For a complete and quantitative understanding, further experimental investigation using TGA and DSC is strongly recommended. The detailed protocols provided herein offer a robust starting point for such studies. The information presented in this guide is intended to aid researchers and professionals in the safe and effective use of this compound in their applications.

References

An In-depth Technical Guide to 4-Chlorophthalic Acid and its Derivatives in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chlorophthalic acid and its key derivatives, focusing on their synthesis, chemical properties, and diverse applications in organic chemistry, with a particular emphasis on their roles in pharmaceutical and materials science. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery, polymer chemistry, and fine chemical synthesis.

Core Compound Profile: this compound

This compound is an aromatic dicarboxylic acid, a chlorinated derivative of phthalic acid. The presence of the chlorine atom and the two carboxylic acid groups on the benzene (B151609) ring imparts unique reactivity and properties to the molecule, making it a versatile intermediate in organic synthesis.

Physicochemical Properties